4-Fluoro-2-(trifluoromethoxy)benzoic acid

CAS No.: 1242250-37-8

Cat. No.: VC2707270

Molecular Formula: C8H4F4O3

Molecular Weight: 224.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1242250-37-8 |

|---|---|

| Molecular Formula | C8H4F4O3 |

| Molecular Weight | 224.11 g/mol |

| IUPAC Name | 4-fluoro-2-(trifluoromethoxy)benzoic acid |

| Standard InChI | InChI=1S/C8H4F4O3/c9-4-1-2-5(7(13)14)6(3-4)15-8(10,11)12/h1-3H,(H,13,14) |

| Standard InChI Key | GSEJXXUTVPFRRV-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1F)OC(F)(F)F)C(=O)O |

| Canonical SMILES | C1=CC(=C(C=C1F)OC(F)(F)F)C(=O)O |

Introduction

Chemical Properties and Structure

Basic Identification and Physical Properties

4-Fluoro-2-(trifluoromethoxy)benzoic acid possesses distinct chemical identifiers that facilitate its recognition and authentication in chemical databases and literature. Table 1 summarizes the key identification parameters for this compound.

| Parameter | Information |

|---|---|

| CAS Number | 1242250-37-8 |

| IUPAC Name | 4-fluoro-2-(trifluoromethoxy)benzoic acid |

| Molecular Formula | C₈H₄F₄O₃ |

| Molecular Weight | 224.11 g/mol |

| Standard InChI | InChI=1S/C8H4F4O3/c9-4-1-2-5(7(13)14)6(3-4)15-8(10,11)12/h1-3H,(H,13,14) |

| Standard InChIKey | GSEJXXUTVPFRRV-UHFFFAOYSA-N |

| SMILES Notation | C1=CC(=C(C=C1F)OC(F)(F)F)C(=O)O |

| PubChem Compound ID | 66523582 |

Table 1: Identification parameters for 4-Fluoro-2-(trifluoromethoxy)benzoic acid

Structural Features and Characteristics

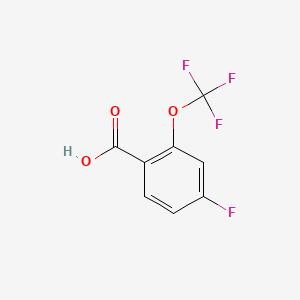

The molecular structure of 4-Fluoro-2-(trifluoromethoxy)benzoic acid features a benzoic acid core with two key fluorinated substituents. The carboxylic acid group (-COOH) is directly attached to the benzene ring, while the trifluoromethoxy group (-OCF₃) occupies the ortho position relative to the carboxylic acid. The fluoro substituent (-F) is positioned at the para position. This arrangement creates a distinct electronic distribution across the aromatic ring that influences its reactivity in various chemical transformations.

The presence of multiple fluorine atoms in this compound contributes to its unique physicochemical properties. Fluorine's high electronegativity significantly affects the electron distribution within the molecule, potentially influencing:

-

Enhanced lipophilicity compared to non-fluorinated analogs

-

Altered hydrogen bonding capabilities

-

Increased metabolic stability

-

Modified pKa of the carboxylic acid function

The trifluoromethoxy group, in particular, contributes to the compound's lipophilicity while also providing potential sites for halogen bonding interactions, which can be advantageous in drug-receptor interactions.

Synthesis Methods

General Synthetic Approaches

Applications and Research Significance

Pharmaceutical Applications

Fluorinated benzoic acids, including 4-Fluoro-2-(trifluoromethoxy)benzoic acid, have significant applications in drug discovery and development. The strategic incorporation of fluorine atoms and fluorinated groups in pharmaceutical compounds has been demonstrated to enhance drug-like properties through several mechanisms:

-

Improved metabolic stability by blocking oxidative metabolism

-

Enhanced binding affinity through electronic effects and halogen bonding

-

Increased membrane permeability and bioavailability

-

Modulation of pKa values affecting absorption and distribution

Structurally similar compounds have demonstrated utility as synthetic building blocks for developing compounds with improved receptor activity. For example, 2-Fluoro-4-(trifluoromethyl)benzoic acid has been reported as "a polyfluorinated benzoic acid building block. Used as a precursor for the synthesis of APIs with improved agonistic receptors activity."

Synthetic Utility

4-Fluoro-2-(trifluoromethoxy)benzoic acid serves as a valuable synthetic intermediate in organic chemistry. The carboxylic acid functionality can participate in various transformations, including:

-

Condensation reactions to form amides, esters, and anhydrides

-

Reduction to corresponding aldehydes or alcohols

-

Decarboxylation reactions to access differently substituted aromatics

-

Metal-catalyzed cross-coupling reactions

Similar fluorinated benzoic acids have been used in the preparation of important heterocyclic systems. For instance, the literature describes how structurally related fluorinated benzoic acids can be used in the synthesis of chromones and pyrazole derivatives through specific reaction sequences involving intermediates like 1,3-diketones derived from these acids .

Structure-Activity Relationships

The unique arrangement of fluorinated substituents in 4-Fluoro-2-(trifluoromethoxy)benzoic acid contributes to its potential in structure-activity relationship (SAR) studies. In similar compounds, the fluorinated groups have been shown to "improve the agonistic activity of G protein-coupled receptors. The increased potency results from the halogen bonding interaction of the fluorinated groups and proteins."

This observation suggests that 4-Fluoro-2-(trifluoromethoxy)benzoic acid may exhibit similar properties when incorporated into larger molecular scaffolds, potentially enhancing interactions with biological targets through halogen bonding and other electronic effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume